1-Methyl-4-(1-propynyl-sulphonyl)benzene
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Overview
Description
1-Methyl-4-(1-propynyl-sulphonyl)benzene is an organic compound with the molecular formula C₁₀H₁₀O₂S It is a derivative of benzene, characterized by the presence of a methyl group and a propynyl-sulphonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1-propynyl-sulphonyl)benzene typically involves the sulphonylation of 1-Methyl-4-(1-propynyl)benzene. The reaction conditions often include the use of sulfonyl chlorides and a base such as pyridine or triethylamine to facilitate the reaction. The process may also involve the use of solvents like dichloromethane or toluene to dissolve the reactants and control the reaction temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(1-propynyl-sulphonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro, halogenated, and sulfonated derivatives of the benzene ring.
Scientific Research Applications
1-Methyl-4-(1-propynyl-sulphonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-propynyl-sulphonyl)benzene involves its interaction with specific molecular targets and pathways. The sulphonyl group can act as an electrophile, facilitating reactions with nucleophiles. The propynyl group may also participate in reactions, contributing to the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-(1-propynyl)benzene: Lacks the sulphonyl group, resulting in different chemical properties and reactivity.
1-Methyl-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a propynyl-sulphonyl group, leading to variations in its chemical behavior.
1-Methyl-4-(1-propynyl-sulfonyl)benzene: Similar structure but with a sulfonyl
Properties
CAS No. |
14027-53-3 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-methyl-4-prop-1-ynylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,1-2H3 |
InChI Key |
VOSCFWYOCZJNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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